4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]benzonitrile
Description
4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]benzonitrile is a chemical compound with the molecular formula C12H7N3S It is a heterocyclic aromatic compound that contains both a thiazole ring and a benzonitrile group
Properties
IUPAC Name |
4-[2-(cyanomethyl)-1,3-thiazol-4-yl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3S/c13-6-5-12-15-11(8-16-12)10-3-1-9(7-14)2-4-10/h1-4,8H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCITPHNDXGZOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CSC(=N2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]benzonitrile typically involves the reaction of 2-(cyanomethyl)thiazole with a suitable benzonitrile derivative. The reaction conditions often include the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the thiazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of various substituted thiazole or benzonitrile derivatives.
Scientific Research Applications
4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The thiazole ring and the cyano group are key functional groups that contribute to its activity by forming interactions with target molecules.
Comparison with Similar Compounds
4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]benzonitrile can be compared with other similar compounds, such as:
4-(2-Cyanomethylthiazol-4-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
2-(Cyanomethyl)-1,3-thiazole: Lacks the benzonitrile group, making it less complex.
4-(2-Cyanomethylthiazol-4-yl)phenol: Contains a hydroxyl group instead of a nitrile group.
The uniqueness of this compound lies in its combination of the thiazole ring and the benzonitrile group, which imparts distinct chemical and biological properties.
Biological Activity
4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]benzonitrile is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNS, with a molecular weight of approximately 225.27 g/mol. The compound features a thiazole ring and a benzonitrile moiety, which contribute to its biological activity.
The primary target of this compound is nitrilase , an enzyme that catalyzes the hydrolysis of nitriles into corresponding carboxylic acids. This interaction leads to the production of cyanocarboxylic acids, which can further participate in various biochemical pathways. The effectiveness of this compound is influenced by environmental factors such as the concentration of nitrilase present in the reaction environment.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness in inhibiting the growth of both gram-positive and gram-negative bacteria. In vitro assays revealed that the compound's minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics.
Anticancer Activity
The compound has also been investigated for its anticancer properties . In cellular assays, it demonstrated significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression.
Table 1: Summary of Biological Activities
| Activity | Target Organism/Cell Line | IC50/MIC (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 15 | |
| Antimicrobial | S. aureus | 10 | |
| Anticancer | MCF-7 (breast cancer) | 12 | |
| Anticancer | A549 (lung cancer) | 8 |
Applications in Medicine and Industry
Given its promising biological activities, this compound is being explored as a potential drug candidate. Its unique structural features allow it to act as a building block in the synthesis of more complex medicinal compounds. Furthermore, its application extends to industrial chemistry where it can be utilized in developing new materials and chemical processes.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]benzonitrile, and how can reaction conditions be optimized?
- Methodology : Synthesis of thiazole-containing compounds often involves cyclization reactions or nucleophilic substitutions. For example, alkylation of intermediates like 4-(2-bromoacetyl)benzonitrile with cyanomethylthiazole derivatives under reflux in polar aprotic solvents (e.g., DMF) can yield the target compound . Key parameters include temperature control (70–90°C), solvent choice (DMF or THF), and stoichiometric ratios of reactants. Monitoring via TLC and optimizing reaction time (6–12 hours) can improve yields (typically 60–80%) .
Q. How is structural characterization of this compound performed, and what spectroscopic data are critical?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the thiazole and benzonitrile moieties. For example, the cyanomethyl group (CH₂CN) appears as a singlet near δ 4.8–5.0 ppm in ¹H NMR, while the benzonitrile aromatic protons resonate at δ 7.8–8.2 ppm . Mass spectrometry (EI or ESI) provides molecular ion peaks (e.g., m/z 277 [M+1] for related compounds) . X-ray crystallography, as applied to structurally similar benzimidazoles, can resolve ambiguities in tautomeric forms .
Q. What preliminary biological assays are recommended to assess its potential bioactivity?
- Methodology : Initial screening should include:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Enzyme inhibition : Kinase or protease inhibition assays using fluorescence-based protocols .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound’s bioactivity?
- Methodology :
- Modify substituents : Replace the cyanomethyl group with other electron-withdrawing groups (e.g., nitro, trifluoromethyl) to assess impact on bioactivity .
- Scaffold hopping : Synthesize analogs with pyrazole or imidazole rings instead of thiazole and compare activity .
- Pharmacophore modeling : Use computational tools (e.g., Schrödinger’s Phase) to identify critical binding motifs .
Q. What strategies resolve contradictions in biological data (e.g., high in vitro activity vs. low in vivo efficacy)?
- Methodology :
- ADME profiling : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding to identify pharmacokinetic limitations .
- Formulation optimization : Use nanoencapsulation or prodrug strategies to enhance bioavailability .
- Target validation : Employ CRISPR/Cas9 knockout models to confirm the compound’s mechanism of action .
Q. How can the compound’s reactivity in cross-coupling reactions be leveraged for functionalization?
- Methodology : The benzonitrile moiety can undergo Suzuki-Miyaura coupling with boronic acids (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile) to introduce aryl groups . Palladium catalysts (e.g., Pd(PPh₃)₄) and mild bases (K₂CO₃) in THF/water (3:1) at 80°C yield biaryl derivatives .
Key Research Findings
- Crystallographic Insights : Single-crystal X-ray studies of analogous benzimidazoles reveal planar aromatic systems and hydrogen-bonding networks critical for bioactivity .
- Reactivity : The thiazole ring participates in electrophilic substitutions (e.g., bromination), enabling further derivatization .
- Biological Potential : Thiazole derivatives exhibit moderate-to-strong inhibition of kinases (e.g., EGFR) and antimicrobial targets (e.g., DNA gyrase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
